molecular formula C16H17N3O B14015701 (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol

(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol

Cat. No.: B14015701
M. Wt: 267.33 g/mol
InChI Key: MXFITQPSSXHOSZ-AWEZNQCLSA-N
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Description

(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.

    Coupling Reaction: The alkylated benzimidazole is coupled with a phenylethanol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The benzimidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Investigated for its pharmacological properties.

Medicine

    Therapeutic Agents:

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, altering their activity. The phenylethanol part of the molecule can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylpropanol
  • (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylbutanol

Uniqueness

  • Structural Features : The specific arrangement of the benzimidazole and phenylethanol moieties.
  • Chirality : The (2R) configuration may impart unique biological activity.
  • Reactivity : Distinct reactivity patterns due to the presence of both benzimidazole and phenylethanol groups.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol

InChI

InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18)/t14-/m0/s1

InChI Key

MXFITQPSSXHOSZ-AWEZNQCLSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1N[C@@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3

Origin of Product

United States

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